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Abstract
Ceritinib (brand name Zykadia) is a second-generation, orally administered, selective and

potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It is classified as

an antineoplastic agent and is primarily indicated for the treatment of patients with ALK-positive

metastatic non-small cell lung cancer (NSCLC).[3][4] Ceritinib has demonstrated significant

efficacy in both treatment-naïve patients and in those who have developed resistance to the

first-generation ALK inhibitor, crizotinib. This guide provides an in-depth overview of the

pharmacological properties of ceritinib, including its mechanism of action, pharmacokinetic

profile, clinical efficacy, and safety data derived from key clinical trials. Detailed experimental

protocols for relevant assays and visual representations of its signaling pathway are also

included to serve as a valuable resource for researchers, scientists, and drug development

professionals.

Pharmacological Classification
Ceritinib is classified as a Tyrosine Kinase Inhibitor (TKI), specifically an Anaplastic Lymphoma

Kinase (ALK) Inhibitor.[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase
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domain of ALK and thereby blocking its downstream signaling pathways that are crucial for cell

proliferation and survival in ALK-driven malignancies.[1]

Mechanism of Action
The primary mechanism of action of ceritinib is the inhibition of ALK phosphorylation. In certain

cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of

a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4

(EML4) gene and the ALK gene.[2] This results in the expression of the oncogenic EML4-ALK

fusion protein, which has constitutive kinase activity, leading to autophosphorylation and the

activation of downstream signaling pathways.

Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its

autophosphorylation.[1] This blockade inhibits the activation of several key downstream

signaling cascades, including:

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival.

RAS/MEK/ERK Pathway: This cascade plays a central role in regulating cell division and

differentiation.

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell

growth, and apoptosis.

By inhibiting these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in

ALK-dependent tumor cells.[5]

Signaling Pathway Diagram
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Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling

pathways.

Pharmacological Properties
In Vitro Potency
Ceritinib has demonstrated potent inhibitory activity against wild-type ALK and a range of

crizotinib-resistant ALK mutations.
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ALK Mutation Ceritinib IC50 (nM) Reference

Wild-Type 0.15 [1]

L1196M Potent Inhibition [1]

G1269A Potent Inhibition [1]

I1171T Potent Inhibition [1]

S1206Y Potent Inhibition [1]

G1202R 309 [1]

C1156Y Less Active [6]

F1174C Ineffective [6][7]

Pharmacokinetics
The pharmacokinetic profile of ceritinib has been evaluated in several clinical studies. The

recommended dosage has been updated based on food effect studies to improve

gastrointestinal tolerability.
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Parameter 750 mg Fasted 450 mg with Food Reference

Tmax (median, hours) 6.0 6.0 [8]

Cmax (ng/mL) Comparable Comparable [8][9]

AUC0-24h (ng*h/mL) Comparable Comparable [8][9]

Apparent Clearance

(CL/Fss)

Increases with body

weight and albumin;

decreases with

increased ALT

Not explicitly stated [10]

Apparent Volume of

Distribution (Vd/F)

4230 L (single 750 mg

dose)
Not explicitly stated Not explicitly stated

Terminal Half-life

(t1/2)
41 hours Not explicitly stated Not explicitly stated

Protein Binding 97% 97% Not explicitly stated

Metabolism Primarily by CYP3A Primarily by CYP3A [1]

Excretion
Feces (92.3%), Urine

(1.3%)

Feces (92.3%), Urine

(1.3%)
[1]

Clinical Efficacy
The clinical efficacy of ceritinib has been established in a series of "ASCEND" trials in patients

with ALK-positive NSCLC.

ASCEND-1 (Phase 1, Crizotinib-Pretreated and Naïve)
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Endpoint
ALK Inhibitor-Naïve

(n=83)

ALK Inhibitor-

Pretreated (n=163)
Reference

Overall Response

Rate (ORR)
72% (95% CI: 61-82) 56% (95% CI: 49-64) [3][11]

Median Duration of

Response (DoR)
17.0 months 8.3 months [3][11]

Median Progression-

Free Survival (PFS)
18.4 months 6.9 months [3][11]

ASCEND-4 (Phase 3, First-Line Treatment)
Endpoint Ceritinib (n=189)

Chemotherapy

(n=187)
Reference

Median Progression-

Free Survival (PFS)
16.6 months 8.1 months [12][13][14]

Hazard Ratio for PFS 0.55 (P < 0.001) - [12][13]

Overall Response

Rate (ORR)
73% 27% [12]

Median Duration of

Response (DoR)
24 months 11 months [12]

Intracranial ORR

(patients with

measurable brain

metastases)

73% 27% [12]

Safety and Tolerability
The safety profile of ceritinib is characterized primarily by gastrointestinal and hepatic adverse

events. The dose of 450 mg with food has been shown to have a more favorable

gastrointestinal safety profile compared to 750 mg in a fasted state.[8][9]

Adverse Events in ASCEND-1 (750 mg Fasted, n=246)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26973324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063047/
https://pubmed.ncbi.nlm.nih.gov/26973324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063047/
https://pubmed.ncbi.nlm.nih.gov/26973324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5063047/
https://conference-correspondent.com/highlights/wclc/wclc-2016/randomized-phase-3-study-of-first-line-ceritinib-vs-chemotherapy-in-patients-with-alk-positive-nsclc-ascend-4
https://tcr.amegroups.org/article/view/13372/html
https://ascopost.com/issues/february-10-2017/ascend-4-study-shows-45-reduction-in-risk-of-disease-progression-for-nsclc-patients-on-first-line-ceritinib/
https://conference-correspondent.com/highlights/wclc/wclc-2016/randomized-phase-3-study-of-first-line-ceritinib-vs-chemotherapy-in-patients-with-alk-positive-nsclc-ascend-4
https://tcr.amegroups.org/article/view/13372/html
https://conference-correspondent.com/highlights/wclc/wclc-2016/randomized-phase-3-study-of-first-line-ceritinib-vs-chemotherapy-in-patients-with-alk-positive-nsclc-ascend-4
https://conference-correspondent.com/highlights/wclc/wclc-2016/randomized-phase-3-study-of-first-line-ceritinib-vs-chemotherapy-in-patients-with-alk-positive-nsclc-ascend-4
https://conference-correspondent.com/highlights/wclc/wclc-2016/randomized-phase-3-study-of-first-line-ceritinib-vs-chemotherapy-in-patients-with-alk-positive-nsclc-ascend-4
https://2024.sci-hub.se/6435/9cb292fca972eaa143dcd634099e2ba3/cho2017.pdf
https://pubmed.ncbi.nlm.nih.gov/28729021/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event All Grades (%) Grade 3/4 (%) Reference

Diarrhea 86 6 [3][11]

Nausea 80 6 [3][11]

Vomiting 60 Not specified [3]

Abdominal Pain 54 Not specified [3]

Fatigue Not specified Not specified [3]

Increased ALT 80 30 [3][11]

Increased AST 75 10 [3][11]

Increased Creatinine 58 Not specified [3]

Hyperglycemia 51 Not specified [3]

Increased Lipase 29 Not specified [3]

Drug Interactions
Strong CYP3A Inhibitors: Concomitant use can increase ceritinib plasma concentrations.

Dose reduction of ceritinib is recommended.

Strong CYP3A Inducers: Concomitant use can decrease ceritinib plasma concentrations,

potentially reducing its efficacy. Avoid concomitant use.

Mechanisms of Resistance
Acquired resistance to ceritinib can develop through several mechanisms:

Secondary ALK Mutations: Mutations in the ALK kinase domain can interfere with ceritinib

binding. The G1202R mutation is a notable example that confers resistance to ceritinib.[1]

Bypass Signaling Pathway Activation: Upregulation of other signaling pathways, such as the

EGFR or c-MET pathways, can bypass the need for ALK signaling for tumor cell survival.

Experimental Protocols
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In Vitro ALK Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of ceritinib

against ALK kinase in a cell-free system.

Workflow Diagram:
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Start

Prepare Reagents:
- Recombinant ALK Enzyme

- Kinase Buffer
- ATP

- Substrate (e.g., Poly-Glu,Tyr 4:1)
- Ceritinib (serial dilutions)

Incubate ALK enzyme with Ceritinib

Initiate Kinase Reaction
(Add ATP and Substrate)

Stop Reaction

Detect Signal
(e.g., Phosphorylation-specific antibody,

Luminescence-based ADP detection)

Data Analysis:
- Plot % inhibition vs. Ceritinib concentration

- Calculate IC50 value

End

 

Start

Seed ALK-positive cells
in a 96-well plate

Incubate cells overnight

Treat cells with serial dilutions
of Ceritinib

Incubate for 48-72 hours

Add MTT reagent to each well

Incubate for 2-4 hours
(Formazan crystal formation)

Solubilize formazan crystals
(e.g., with DMSO or SDS)

Measure absorbance
(typically at 570 nm)

Data Analysis:
- Plot % viability vs. Ceritinib concentration

- Calculate GI50/IC50 value

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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